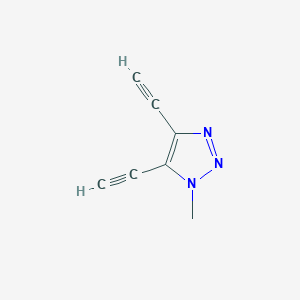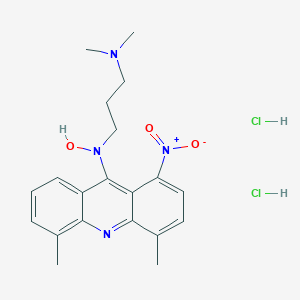
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride is a chemical compound that is widely used in scientific research. It is also known as Lucigenin, which is a commonly used chemiluminescent probe in the field of biochemistry. This compound is used to study the redox reactions of various biological molecules, such as enzymes, proteins, and DNA.
Mechanism Of Action
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the generation of reactive oxygen species (ROS) through a redox cycle. This compound is reduced by biological molecules, such as enzymes and proteins, to form a radical anion. The radical anion then reacts with molecular oxygen to form a superoxide anion. This superoxide anion can then react with other molecules to form other reactive oxygen species, such as hydrogen peroxide and hydroxyl radicals.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride are related to its ability to generate reactive oxygen species. These reactive oxygen species can cause oxidative damage to biological molecules, such as DNA, proteins, and lipids. This compound is also known to induce apoptosis, or programmed cell death, in certain types of cells.
Advantages And Limitations For Lab Experiments
The advantages of using 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride in lab experiments include its ability to generate reactive oxygen species, which can be used to study the redox reactions of various biological molecules. This compound is also relatively easy to synthesize and is commercially available. However, the limitations of using this compound include its potential toxicity and its ability to induce apoptosis in certain types of cells.
Future Directions
There are many future directions for the study of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride. One potential direction is the development of new chemiluminescent probes that can be used to study the redox reactions of biological molecules. Another direction is the study of the role of reactive oxygen species in various biological processes, such as aging and disease. Additionally, the potential therapeutic applications of this compound in the treatment of cancer and other diseases should be explored further.
Synthesis Methods
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the reaction of propanediamine with 4,5-dimethyl-1-nitroacridin-9-yl chloride. The resulting compound is then treated with dimethyl sulfate to form the final product. This synthesis method is well-established and has been used for many years.
Scientific Research Applications
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride is used in a wide range of scientific research applications. It is commonly used as a chemiluminescent probe to study the redox reactions of various biological molecules. It is also used in the field of biochemistry to study the activity of enzymes and proteins. This compound is also used in the study of DNA damage and repair.
properties
CAS RN |
176915-36-9 |
|---|---|
Product Name |
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride |
Molecular Formula |
C20H26Cl2N4O3 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C20H24N4O3.2ClH/c1-13-7-5-8-15-18(13)21-19-14(2)9-10-16(24(26)27)17(19)20(15)23(25)12-6-11-22(3)4;;/h5,7-10,25H,6,11-12H2,1-4H3;2*1H |
InChI Key |
AZOHGBBRYPHWGE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C(=CC=C(C3=N2)C)[N+](=O)[O-])N(CCCN(C)C)O.Cl.Cl |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C(=CC=C(C3=N2)C)[N+](=O)[O-])N(CCCN(C)C)O.Cl.Cl |
Other CAS RN |
176915-36-9 |
synonyms |
N-(3-dimethylaminopropyl)-N-(4,5-dimethyl-1-nitro-acridin-9-yl)hydroxy lamine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



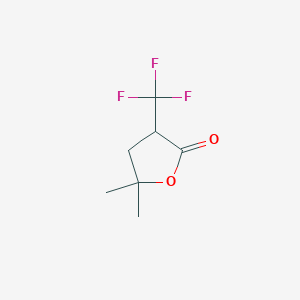
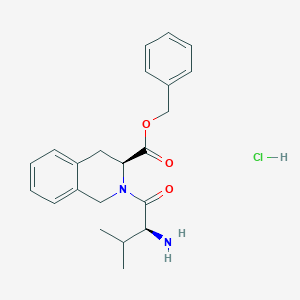
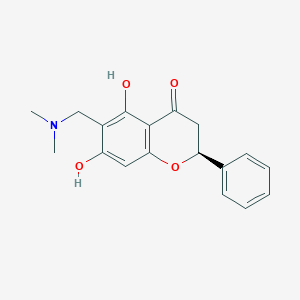
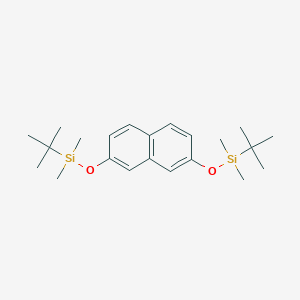
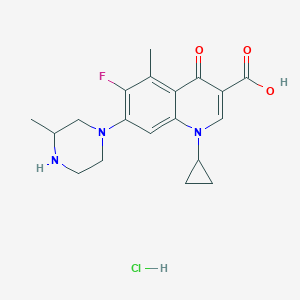
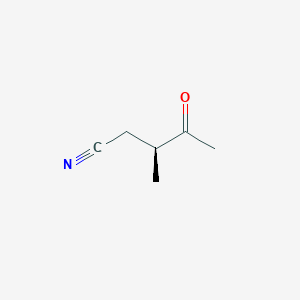
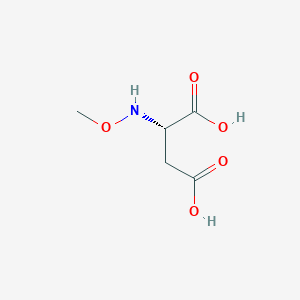
![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)
![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)


